molecular formula C23H24FN3O2 B2660498 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane CAS No. 1210193-59-1

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane

Cat. No.: B2660498
CAS No.: 1210193-59-1
M. Wt: 393.462
InChI Key: DHBIAAIITNQFQM-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane typically involves a multi-step process. One common method starts with the preparation of the pyrazole core, which can be achieved through the reaction of hydrazine with a 1,3-diketone. The benzyloxy and fluorophenyl groups are then introduced through nucleophilic substitution reactions. Finally, the azepane ring is formed via cyclization reactions under specific conditions, such as the use of strong bases or catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the azepane ring, in particular, distinguishes it from other pyrazole derivatives and contributes to its potential versatility in various applications .

Properties

IUPAC Name

azepan-1-yl-[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c24-19-10-12-20(13-11-19)27-16-21(29-17-18-8-4-3-5-9-18)22(25-27)23(28)26-14-6-1-2-7-15-26/h3-5,8-13,16H,1-2,6-7,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBIAAIITNQFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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